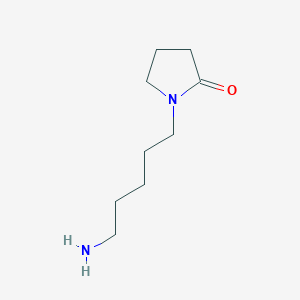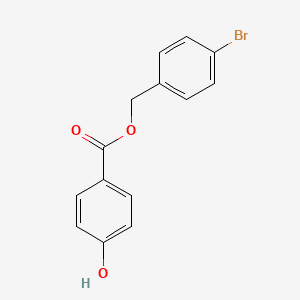
Dimethyldipentyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldipentyltin is an organotin compound with the molecular formula C12H28Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Dimethyldipentyltin typically involves the reaction of tin tetrachloride with organolithium or Grignard reagents. The general reaction can be represented as follows:
SnCl4+2RLi→R2SnCl2+2LiCl
In this reaction, R represents the organic group, which in the case of this compound would be methyl and pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Dimethyldipentyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tin. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions involve replacing one or more of the organic groups attached to the tin atom. Halogenation is a common substitution reaction where halogens like chlorine or bromine replace the organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyldipentyltin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Research has shown that organotin compounds can have biological activity, including antimicrobial and antifungal properties.
Medicine: Some organotin compounds are being investigated for their potential use in cancer therapy due to their ability to inhibit tumor growth.
Industry: This compound is used in the production of PVC (polyvinyl chloride) as a stabilizer to prevent degradation during processing
Mécanisme D'action
The mechanism by which Dimethyldipentyltin exerts its effects involves the interaction with cellular components. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This disruption can lead to cell death, which is why some organotin compounds are being studied for their potential use in cancer therapy. The molecular targets and pathways involved include the inhibition of mitochondrial function and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Dimethyldipentyltin can be compared with other organotin compounds such as:
Trimethyltin: Known for its neurotoxic effects.
Tributyltin: Widely used as a biocide in marine antifouling paints.
Tetraethyltin: Used as a precursor in the synthesis of other organotin compounds.
What sets this compound apart is its specific combination of methyl and pentyl groups, which can influence its reactivity and applications. Its unique structure allows it to be used in specific industrial and research applications where other organotin compounds may not be suitable .
Propriétés
Numéro CAS |
91635-35-7 |
|---|---|
Formule moléculaire |
C12H28Sn |
Poids moléculaire |
291.06 g/mol |
Nom IUPAC |
dimethyl(dipentyl)stannane |
InChI |
InChI=1S/2C5H11.2CH3.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H3; |
Clé InChI |
DOXLUOFKAGVYDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Sn](C)(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)

![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)


![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
